2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide
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Overview
Description
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals, making them useful in various applications such as liquid-liquid extraction and separation of metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The reaction mixture is then treated with 5-chloropyridin-2-amine to form the desired product . The reaction conditions typically involve maintaining the reaction mixture at room temperature and using reagent-grade chemicals to ensure high purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Complexation Reactions: It can form complexes with transition metals such as cobalt, nickel, and copper.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like acetone or ethanol and may require heating.
Complexation: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used as reagents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Metal Complexes: The compound forms stable complexes with transition metals, which have been characterized by techniques such as FTIR and NMR.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, leading to various biological effects. For example, the antioxidant activity is attributed to the compound’s ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-5-iodobenzamide: Another thiourea derivative with similar complexation properties.
2-chloro-N-(5-chloropyridin-2-yl)acetamide: A related compound with a different functional group, which affects its reactivity and applications.
Uniqueness
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide is unique due to its specific structure, which allows it to form stable complexes with a variety of transition metals. This property makes it particularly useful in applications requiring metal chelation and separation .
Properties
IUPAC Name |
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-8-2-4-10(11(16)6-8)13(20)19-14(21)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYXMCUUJAVLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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